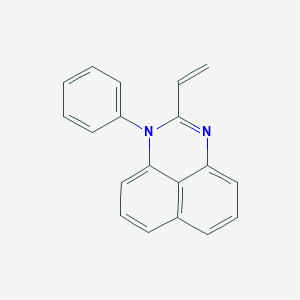
2-Ethenyl-1-phenyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1-phenyl-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines Perimidines are known for their unique structural properties, which include a fused ring system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-phenyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with an appropriate aldehyde or ketone. One common method includes the use of 2-phenylacetaldehyde under acidic conditions to facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts such as Lewis acids or metal complexes may be employed to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1-phenyl-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1-phenyl-1H-perimidine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1-phenyl-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrogen atoms can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the aromatic ring system allows for π-π interactions with other aromatic compounds, further modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-perimidine: Lacks the ethenyl group but shares the core perimidine structure.
1,8-Diaminonaphthalene: A precursor in the synthesis of perimidines, containing two amino groups on a naphthalene ring.
2-Methyl-1-phenyl-1H-perimidine: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1-phenyl-1H-perimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for additional functionalization and interaction with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
85968-03-2 |
|---|---|
Molekularformel |
C19H14N2 |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-ethenyl-1-phenylperimidine |
InChI |
InChI=1S/C19H14N2/c1-2-18-20-16-12-6-8-14-9-7-13-17(19(14)16)21(18)15-10-4-3-5-11-15/h2-13H,1H2 |
InChI-Schlüssel |
ZTBAUACOMSRFIK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC2=CC=CC3=C2C(=CC=C3)N1C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


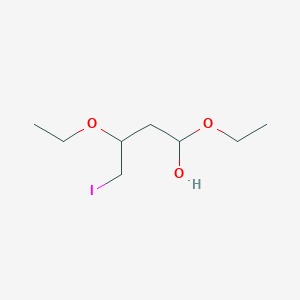
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)

![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
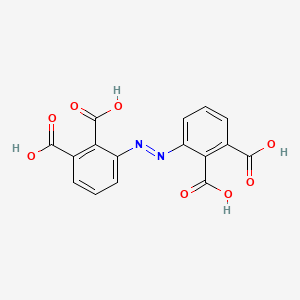

![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)


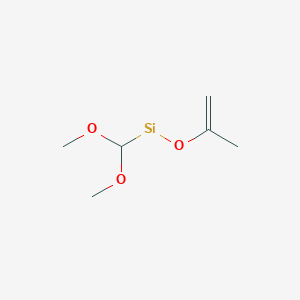
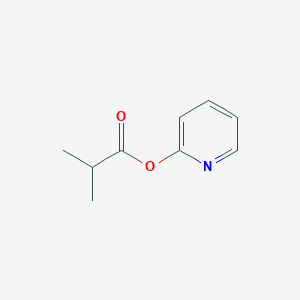
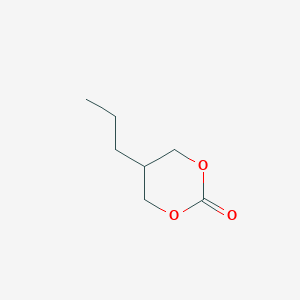
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
